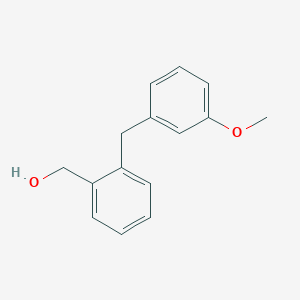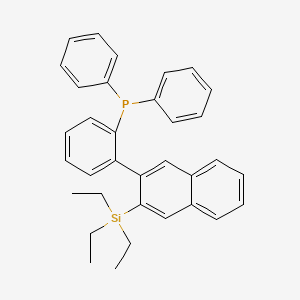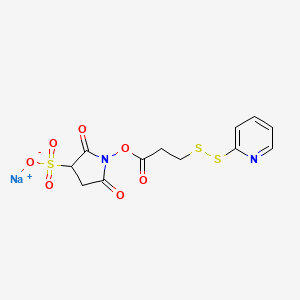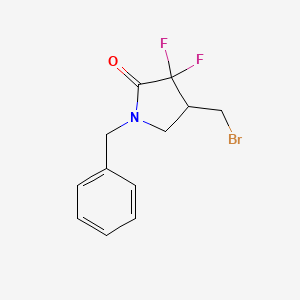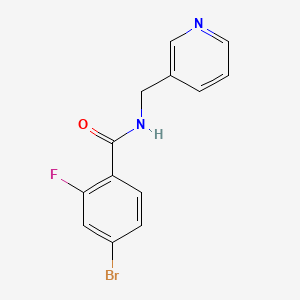
4-bromo-2-fluoro-N-(pyridin-3-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-2-fluoro-N-(pyridin-3-ylmethyl)benzamide is a chemical compound with the molecular formula C13H10BrFN2O It is a benzamide derivative that contains both bromine and fluorine atoms, as well as a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-fluoro-N-(pyridin-3-ylmethyl)benzamide typically involves the reaction of 4-bromo-2-fluorobenzoyl chloride with pyridin-3-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-2-fluoro-N-(pyridin-3-ylmethyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The pyridine ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols for nucleophilic substitution, and electrophiles like alkyl halides for electrophilic substitution.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid derivative.
Aplicaciones Científicas De Investigación
4-bromo-2-fluoro-N-(pyridin-3-ylmethyl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 4-bromo-2-fluoro-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 4-bromo-2-fluoro-N-methylbenzamide
- 4-bromo-2-fluoro-N-(6-methyl-pyridin-2-yl)benzamide
- 2-bromo-4-fluoro-N-(pyridin-3-ylmethyl)benzamide
Uniqueness
4-bromo-2-fluoro-N-(pyridin-3-ylmethyl)benzamide is unique due to the presence of both bromine and fluorine atoms, as well as the pyridine ring. These structural features confer specific chemical properties, such as increased reactivity and potential for forming hydrogen bonds, which can be advantageous in various applications. Additionally, the combination of these functional groups makes the compound a versatile building block for the synthesis of more complex molecules.
Propiedades
Fórmula molecular |
C13H10BrFN2O |
|---|---|
Peso molecular |
309.13 g/mol |
Nombre IUPAC |
4-bromo-2-fluoro-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C13H10BrFN2O/c14-10-3-4-11(12(15)6-10)13(18)17-8-9-2-1-5-16-7-9/h1-7H,8H2,(H,17,18) |
Clave InChI |
UQRJWBUANGSFBN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)CNC(=O)C2=C(C=C(C=C2)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


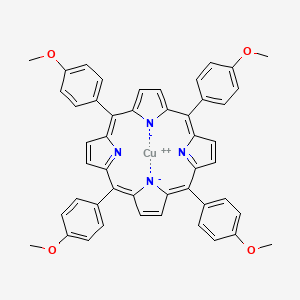

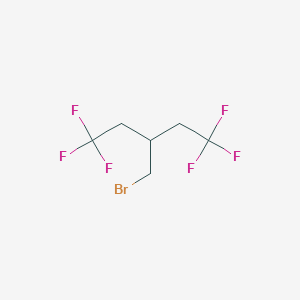
![(3aS,6aS)-3a-(Trifluoromethyl)octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B14889029.png)
![(2E)-4-oxo-4-{[1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]amino}but-2-enoic acid](/img/structure/B14889035.png)
![(2'-(1-(3-Fluoro-4-methoxyphenyl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14889043.png)
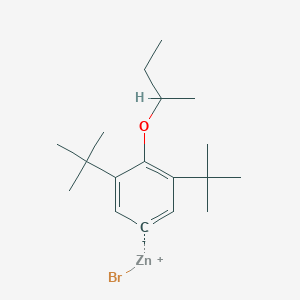
![hexahydro-1H-cyclopenta[c]furan-5-ol](/img/structure/B14889053.png)
